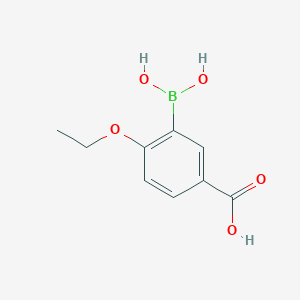

5-Carboxy-2-ethoxyphenylboronic acid

Description

5-Carboxy-2-ethoxyphenylboronic acid (CAS: 1451391-73-3) is a boronic acid derivative featuring both a carboxylic acid (-COOH) and an ethoxy (-OCH₂CH₃) substituent on a phenyl ring. Its molecular formula is C₉H₁₁BO₅, with a purity of 97% and a molecular weight of 209.99 g/mol (calculated from the formula) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid group, which enables efficient carbon-carbon bond formation. The carboxylic acid group enhances solubility in polar solvents and aqueous media, making it advantageous for bioconjugation and pharmaceutical synthesis .

Structure

2D Structure

Properties

IUPAC Name |

3-borono-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUVOHRXIPPHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-ethoxyphenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-ethoxybenzoic acid.

Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Borylation: The brominated intermediate undergoes a borylation reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic acids.

Reduction: Benzyl alcohols, benzaldehydes.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

5-Carboxy-2-ethoxyphenylboronic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

Biology: Acts as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 5-Carboxy-2-ethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following boronic acids share structural similarities with 5-carboxy-2-ethoxyphenylboronic acid, differing in substituents, electronic properties, or functional groups. Key comparisons are summarized in Table 1.

5-Carboxy-2-fluorophenylboronic Acid

- Structure : Replaces the ethoxy group with fluorine.

- Molecular Formula : C₇H₆BFO₄ (MW: 200.93 g/mol) .

- Applications: The fluorine atom increases electronegativity, enhancing reactivity in fluorinated drug intermediates.

5-Chloro-2-ethoxyphenylboronic Acid

- Structure : Replaces the carboxylic acid group with chlorine.

- Molecular Formula : C₈H₁₀BClO₃ (MW: 208.43 g/mol) .

- Applications : The chloro substituent provides a versatile handle for further functionalization (e.g., nucleophilic substitution). However, reduced solubility in water compared to the carboxy analog limits its use in aqueous reactions .

2-Ethoxy-5-fluorophenylboronic Acid

- Structure : Contains ethoxy and fluorine substituents but lacks a carboxylic acid group.

- Molecular Formula : C₈H₁₀BFO₃ (MW: 199.97 g/mol) .

- Applications : The fluorine atom enhances metabolic stability in drug candidates, while the ethoxy group contributes to lipophilicity. Its lack of a carboxy group may limit applications in pH-sensitive reactions .

5-Carboxy-2-chlorophenylboronic Acid

- Structure : Replaces ethoxy with chlorine.

- Molecular Formula : C₇H₆BClO₄ (MW: 216.38 g/mol) .

- Applications : The chlorine atom increases electrophilicity, favoring reactions with electron-rich partners. However, reduced solubility compared to the ethoxy analog may require organic solvents .

4-Carboxyphenylboronic Acid

- Structure : Carboxy group at the para position instead of meta.

- Molecular Formula : C₇H₇BO₄ (MW: 165.94 g/mol) .

- Applications : The para-substituted carboxy group alters electronic distribution, affecting reactivity in cross-coupling reactions. Used extensively in glucose sensing due to its affinity for diols .

Comparative Data Table

Key Research Findings

Reactivity Trends :

- Electron-withdrawing groups (e.g., -COOH, -F) increase the electrophilicity of the boronic acid, accelerating cross-coupling reactions .

- Bulky substituents (e.g., -OCH₂CH₃) reduce reaction rates in sterically demanding systems but improve selectivity .

Solubility :

- Carboxy-substituted derivatives exhibit superior aqueous solubility compared to halogenated analogs, enabling greener reaction conditions .

Stability :

- Ethoxy groups enhance stability against hydrolysis compared to methoxy analogs, as seen in 5-Chloro-2-methoxyphenylboronic acid (CAS: 89694-48-4) .

Biological Activity

5-Carboxy-2-ethoxyphenylboronic acid (CAS: 1451391-73-3) is a compound that has gained interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 210 g/mol. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Inhibition of Enzymatic Activity : Boronic acids can act as enzyme inhibitors, particularly targeting serine proteases and other enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with proteins that contain diol moieties, affecting their function and stability.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer properties. They have been shown to inhibit tumor growth through various mechanisms:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors.

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bactericidal Effects : In vitro studies have shown that this compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Biofilm Inhibition : The compound may prevent biofilm formation by inhibiting the adhesion of bacteria to surfaces, which is crucial in treating chronic infections.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.

-

Antimicrobial Efficacy :

- Another study tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial activity.

Comparative Analysis

| Activity Type | IC50/MIC | Target Organism/Cell Line |

|---|---|---|

| Anticancer (MCF-7) | 25 µM | Breast Cancer Cell Line |

| Antimicrobial | 32 µg/mL | Staphylococcus aureus |

| Antimicrobial | 32 µg/mL | Escherichia coli |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-carboxy-2-ethoxyphenylboronic acid, and how do reaction conditions influence yield?

- The synthesis of arylboronic acids like this compound typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. For ethoxy-substituted analogs, palladium-catalyzed coupling with bis(pinacolato)diboron under inert atmospheres is common . Optimizing molar ratios (e.g., 1:1.2 aryl halide to boronate) and temperature (80–100°C) can enhance yields. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or silica-gel chromatography is recommended to isolate the carboxy-ethoxy derivative .

Q. How can researchers validate the purity and structural integrity of this compound?

- Characterization requires multi-modal analysis:

- HPLC : Assess purity (>97% as per industry standards for similar boronic acids) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .

- NMR : Confirm substituent positions (e.g., -NMR: δ 1.4 ppm for ethoxy -CH, δ 8.1–8.3 ppm for aromatic protons adjacent to boronic acid) .

- FT-IR : Identify functional groups (broad B–O stretch ~1340 cm, carboxylic acid C=O ~1700 cm) .

Q. What are the key solubility considerations for this compound in aqueous/organic reaction systems?

- The carboxylic acid group enhances aqueous solubility at neutral/basic pH, while the ethoxy group improves organic-phase compatibility. For Suzuki couplings, dimethylformamide (DMF) or tetrahydrofuran (THF) with 10% HO is effective. Pre-dissolving in 0.1M NaOH (to deprotonate the -COOH group) can prevent precipitation during cross-coupling .

Advanced Research Questions

Q. How do the ethoxy and carboxy substituents influence reactivity in palladium-catalyzed cross-couplings?

- The electron-donating ethoxy group activates the boronic acid toward electrophilic substitution, while the carboxy group (electron-withdrawing) may slow transmetalation. Comparative studies on methoxy- vs. ethoxy-substituted analogs show that steric bulk from the ethoxy group reduces reaction rates but improves regioselectivity in heteroaryl couplings . Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh)) to mitigate steric effects .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Boronic acids are prone to protodeboronation under acidic/humid conditions. For this compound, store at 2–8°C in anhydrous DMSO or under nitrogen. Lyophilization with cryoprotectants (trehalose) can extend shelf life for biological studies . Monitor degradation via -NMR (loss of boronic acid signal at δ 30–35 ppm) .

Q. How do analytical methods differentiate between boronic acid and its boroxine derivatives?

- Boroxine formation (trimers) occurs in anhydrous conditions. Use -NMR: boronic acid appears as a singlet (~30 ppm), while boroxines show upfield shifts (~18 ppm). Mass spectrometry (ESI-MS) can detect oligomeric species (e.g., [M-2HO]) .

Q. What mechanistic insights explain contradictory catalytic activity in Suzuki reactions with halogenated partners?

- Studies on chloro- vs. fluoro-substituted analogs reveal that electron-withdrawing groups (e.g., -COOH) slow transmetalation but improve oxidative addition with aryl chlorides. Kinetic profiling (e.g., variable-temperature -NMR of Pd intermediates) can clarify rate-limiting steps .

Q. How can computational modeling predict the compound’s reactivity in non-traditional coupling systems (e.g., photoredox catalysis)?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency. For this compound, the LUMO (-1.8 eV) suggests suitability for reductive quenching with Ir(III) photocatalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.